Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride is a chemical compound with the molecular formula C22H41NO5. It is known for its unique structure, which includes a cyclohexyl group, an amino group, and a hydroxypropyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride typically involves multiple steps. The process begins with the preparation of the nonanedioate backbone, followed by the introduction of the cyclohexyl group, the amino group, and the hydroxypropyl group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the amino group results in an amine.
Scientific Research Applications
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate
- Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate sulfate
Uniqueness
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form
Properties
CAS No. |
93942-59-7 |
---|---|
Molecular Formula |
C22H42ClNO5 |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate;hydrochloride |
InChI |
InChI=1S/C22H41NO5.ClH/c1-3-27-20(24)15-11-6-5-10-14-19(21(25)28-4-2)22(26,16-17-23)18-12-8-7-9-13-18;/h18-19,26H,3-17,23H2,1-2H3;1H |
InChI Key |
JDIVGTFXSZSPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)C(CCN)(C1CCCCC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.